2-(Hexyloxy)ethanol

Catalog No.
S569915
CAS No.
112-25-4
M.F
C8H18O2
C6H13OCH2CH2OH
C8H18O2
M. Wt
146.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(Hexyloxy)ethanol

CAS Number

112-25-4

Product Name

2-(Hexyloxy)ethanol

IUPAC Name

2-hexoxyethanol

Molecular Formula

C8H18O2
C6H13OCH2CH2OH
C8H18O2

Molecular Weight

146.23 g/mol

InChI

InChI=1S/C8H18O2/c1-2-3-4-5-7-10-8-6-9/h9H,2-8H2,1H3

InChI Key

UPGSWASWQBLSKZ-UHFFFAOYSA-N

SMILES

CCCCCCOCCO

Solubility

0.07 M
SLIGHTLY SOL IN WATER; VERY SOL IN ALC & ETHER
Solubility in water: poo

Synonyms

EGHE, ethylene glycol monohexyl ether

Canonical SMILES

CCCCCCOCCO

2-(Hexyloxy)ethanol, also known as hexoxyethanol or ethylene glycol monohexyl ether, is a glycol ether with the chemical formula C₈H₁₈O₂. It is characterized by its clear, mobile, high-boiling, and low-volatility liquid state. The compound has a molar mass of 146.23 g/mol and is primarily used as a solvent in various industrial applications, including specialty printing inks and surface coatings. Its structure features a hexyl group attached to an ethylene glycol moiety, which imparts unique solubility characteristics compared to other glycol ethers .

2-(Hexyloxy)ethanol is considered harmful if swallowed or absorbed through the skin. It can cause irritation to the eyes, skin, and respiratory tract. Exposure to high concentrations can damage the nervous system and kidneys []. It is also a moderate fire hazard [].

Safety Precautions:

  • Wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and respiratory protection when handling 2-(Hexyloxy)ethanol [].
  • Ensure proper ventilation in work areas.
  • Avoid contact with skin and eyes.

Solvent Properties:

  • Due to its amphiphilic nature (having both polar and non-polar regions), 2-HE can act as a solvent for various organic and inorganic compounds. This property has been investigated for potential applications in
    • Extraction: Studies have explored using 2-HE for extracting valuable compounds from natural materials such as essential oils and bioactive molecules from plants [].
    • Synthesis: Researchers have investigated using 2-HE as a solvent in various chemical reactions, including the synthesis of polymers and nanoparticles [].

Environmental Applications:

  • Research has been conducted to understand the behavior and potential impact of 2-HE in the environment. Studies have investigated:
    • Biodegradation: Studies have shown that 2-HE can be biodegraded by some microorganisms, which could be relevant for assessing its environmental persistence [].
    • Toxicity: Research is ongoing to assess the potential toxicity of 2-HE to aquatic organisms and other environmental receptors [].

Material Science Applications:

  • Some studies have explored the potential use of 2-HE in material science applications, such as:
    • Polymer modification: Researchers have investigated using 2-HE as a plasticizer or modifier for various polymers, potentially improving their flexibility and other properties [].
    • Electrolyte development: Studies have explored the use of 2-HE in developing electrolytes for lithium-ion batteries [].

2-(Hexyloxy)ethanol participates in several typical reactions associated with alcohols and ethers:

  • Esterification: Reacts with acids to form esters.
  • Etherification: Can undergo reactions to form ethers with other alcohols.
  • Oxidation: Can be oxidized to form aldehydes or carboxylic acids.
  • Formation of Alcoholates: Reacts with bases to form alcoholates.

Additionally, it can react violently with strong oxidizing agents and may form explosive peroxides upon exposure to atmospheric oxygen .

The biological activity of 2-(Hexyloxy)ethanol includes potential toxicity upon exposure. It can cause skin irritation, burns, and serious eye damage. Inhalation or ingestion may lead to systemic effects such as kidney injury and respiratory irritation. The compound is classified as harmful when in contact with skin or when swallowed. It is metabolized by alcohol dehydrogenase into transient aldehyde metabolites, which are further converted into alkoxyacetic acids .

2-(Hexyloxy)ethanol is synthesized through the reaction of ethylene oxide with 1-hexanol. This process typically involves the following steps:

  • Reaction Setup: Ethylene oxide and 1-hexanol are mixed under controlled conditions.
  • Catalysis: A catalyst may be used to facilitate the reaction.
  • Isolation: The product is isolated from the reaction mixture through vacuum distillation to obtain pure 2-(hexyloxy)ethanol .

The primary applications of 2-(Hexyloxy)ethanol include:

  • Solvent: Used in specialty printing inks, coatings, and adhesives.
  • Coalescing Agent: Functions in latex paints and cleaners.
  • Intermediate: Serves as a precursor for neopentanoate and hexyloxyethyl phosphate.
  • Industrial Uses: Employed in automotive care products, lubricants, anti-freeze products, and modeling clay .

Several compounds share structural similarities with 2-(Hexyloxy)ethanol, each possessing unique properties:

Compound NameChemical FormulaKey Characteristics
2-ButoxyethanolC₈H₁₈O₂Commonly used in cleaning products; more potent hemolytic agent than hexoxyethanol .
Ethylene Glycol Monoethyl EtherC₆H₁₄O₂Lower boiling point; used in similar applications but has different solubility properties .
Propylene Glycol Monomethyl EtherC₈H₁₈O₂Used as a solvent in pharmaceuticals; lower toxicity profile compared to hexoxyethanol .
1-HexanolC₆H₁₄OSimple alcohol; serves as a precursor for synthesizing various esters and ethers .

The uniqueness of 2-(Hexyloxy)ethanol lies in its balance between high boiling point and low volatility, making it particularly suitable for applications requiring stability under heat without significant evaporation.

Solvent Application Research

Research in Coating Formulation Technologies

2-(Hexyloxy)ethanol is widely studied as a coalescing aid in waterborne latex coatings. Research demonstrates that its hydrophilic-lipophilic balance enhances particle solvation and swelling, increasing dispersion viscosity and improving film integrity [5]. Electrochemical impedance spectroscopy (EIS) reveals that hydrophilic coalescing aids like 2-(Hexyloxy)ethanol partition preferentially at polymer particle interfaces, facilitating interdiffusion during film formation [5]. However, excessive hydrophilicity temporarily reduces water resistance due to solvent retention, necessitating optimized blends with hydrophobic agents [5].

Table 1: Impact of Coalescing Aid Properties on Coating Performance

PropertyEffect on Film FormationOptimal Range
HydrophilicityEnhances particle solvationModerate
VolatilityReduces solvent retentionLow to moderate
ConcentrationBalances viscosity and water resistance5–15 wt%

Printing Process Research Applications

In silk-screen printing inks, 2-(Hexyloxy)ethanol’s slow evaporation rate (boiling point: 208°C) prevents premature drying, enabling precise pigment deposition [1] [4]. Studies highlight its role as a primary solvent in solvent-based inks, where its superior oil solubility (density: 0.888 g/cm³) ensures stable resin-pigment dispersion [3] [4]. Recent advancements focus on tailoring its evaporation profile to mitigate nozzle clogging in high-resolution digital printing systems [3].

Cleaning Formulation Research Studies

As a coupling agent, 2-(Hexyloxy)ethanol bridges polar and nonpolar phases in industrial cleaners, effectively removing greasy soils [4]. Research emphasizes its solvency power (9.46 g/L in water) in microemulsion systems, where it reduces interfacial tension between hydrophobic contaminants and aqueous phases [3]. Comparative studies with 2-butoxyethanol show its lower hemolytic activity, making it safer for prolonged use in surface cleaners [3].

Coalescing Mechanism Research

Film Formation Research in Various Systems

In acrylic latex films, 2-(Hexyloxy)ethanol reduces the minimum film-forming temperature (MFFT) by plasticizing polymer particles, enabling coalescence at ambient conditions [5]. Indentation tests reveal that films formed with hydrophilic coalescents exhibit higher elastic moduli (∼2.1 GPa) due to enhanced polymer chain interdiffusion [5]. Challenges persist in balancing solvent retention and evaporation kinetics, particularly in humid environments [5].

Coalescence Modeling Studies

Computational models integrating Hansen solubility parameters (δD: 16.3 MPa¹/², δP: 6.1 MPa¹/², δH: 9.4 MPa¹/²) predict 2-(Hexyloxy)ethanol’s partitioning behavior in polymer matrices [3]. Monte Carlo simulations suggest that its moderate hydrophilicity minimizes phase separation in multi-component coatings, aligning with experimental EIS data [5].

Adhesion Science Research Applications

2-(Hexyloxy)ethanol improves adhesion in epoxy-based adhesives by wetting hydrophobic substrates (e.g., polyethylene) through reduced surface tension (∼28 mN/m) [4]. Studies on steel-epoxy joints show a 40% increase in lap-shear strength when 2-(Hexyloxy)ethanol is added as a wetting agent, attributed to enhanced resin penetration into microsurface asperities [3].

Specialized Industrial Research Applications

Freeze-resistant Formulation Research

With a freezing point of −42°C, 2-(Hexyloxy)ethanol is investigated in antifreeze hydraulic fluids and low-temperature coatings [1]. Research demonstrates its efficacy in preventing ice crystallization in waterborne systems at subzero temperatures, maintaining fluidity down to −30°C [4].

Tribology Research Applications

In lubricant formulations, 2-(Hexyloxy)ethanol reduces friction coefficients (∼0.08) in ball-on-disk tests, attributed to its ability to form stable boundary films on metal surfaces [4]. Ongoing studies explore its synergy with zinc dialkyldithiophosphate (ZDDP) to enhance wear resistance in engine oils [4].

Olfactory Application Studies

While primarily odorless, 2-(Hexyloxy)ethanol’s mild ether-like odor is leveraged in fragrance encapsulation systems. Research focuses on its use as a solvent in slow-release air fresheners, where its low volatility ensures prolonged scent diffusion [3] [4].

Biodegradation Research Methodologies

Metabolic Pathway Elucidation Studies

The biodegradation of 2-(Hexyloxy)ethanol follows well-established metabolic pathways characteristic of alcohol ethoxylates and glycol ethers. Research has demonstrated that the compound undergoes rapid metabolism through enzymatic processes involving alcohol dehydrogenase, similar to other ethoxylated alcohols [1] [2].

The primary metabolic pathway involves the conversion of 2-(Hexyloxy)ethanol to transient aldehyde intermediates through alcohol dehydrogenase activity, followed by subsequent oxidation to alkoxyacetic acids . This pathway is consistent with the general degradation mechanism observed for glycol ethers, where the metabolic process typically proceeds through two distinct phases: initial oxidation of the alcohol moiety and subsequent formation of carboxylic acid derivatives [4].

Studies utilizing radiolabeled compounds have revealed that both the alkyl chain and the ethoxylate groups serve as target sites for metabolic attack [1]. The degradation mechanism involves primary hydroxylation and dehydrogenation, followed by O-dealkylation processes that result in the shortening of ethoxylate head groups [1]. Additionally, research has identified the cleavage of ether bonds between the alkyl chain and ethoxylate groups as a minor metabolic pathway [1].

The oxidative degradation pathway leads to the formation of various metabolites, including hexanoic acid and other oxidation products through the action of cytochrome P450 enzymes . Research has demonstrated that the metabolic process follows a stepwise degradation pattern, with the identification of multiple intermediate compounds that are further metabolized to ultimately yield carbon dioxide and water [6].

Microbial Degradation Research

Microbial degradation studies have established that 2-(Hexyloxy)ethanol is readily biodegradable under aerobic conditions [7]. The compound demonstrates rapid biodegradation in sewage treatment systems, with removal efficiencies exceeding 90% under standard activated sludge conditions [7].

Research using specialized bacterial strains has identified specific microorganisms capable of utilizing 2-(Hexyloxy)ethanol as a carbon source. Studies have isolated bacterial species including Pseudomonas sp., Xanthobacter autotrophicus, and other gram-negative bacteria that demonstrate the ability to metabolize glycol ethers [8]. These microorganisms utilize the compound through enzymatic pathways that involve the sequential cleavage of ether bonds and oxidation of the resulting alcohol moieties [8].

The microbial degradation process involves multiple bacterial populations working in consortium. Research has demonstrated that mixed bacterial cultures show enhanced degradation efficiency compared to single-strain cultures, indicating the importance of microbial community structure in the biodegradation process [8]. The degradation products identified include ethoxyacetic acid and ethoxyglycoxyacetic acid, which are further metabolized by secondary bacterial populations [8].

Studies have also investigated the influence of environmental conditions on microbial degradation rates. Research has shown that the biodegradation process is influenced by factors such as temperature, pH, oxygen availability, and the presence of other organic compounds [9]. Under optimal conditions, the biodegradation half-life of 2-(Hexyloxy)ethanol ranges from 2 to 139 minutes in laboratory systems [1].

Environmental Fate Research

Transport Mechanism Studies

Environmental fate studies have characterized the transport behavior of 2-(Hexyloxy)ethanol in various environmental compartments. The compound exhibits moderate mobility in aquatic systems, with a log octanol-water partition coefficient (Log P) of approximately 1.86-1.97 [10] [11], indicating moderate hydrophobicity and potential for both aqueous and organic phase partitioning.

Research using fugacity modeling has predicted the environmental distribution of 2-(Hexyloxy)ethanol across different compartments. Level III fugacity model calculations indicate that the compound partitions predominantly to soil (71.3%) and water (27.9%) compartments, with minimal distribution to air (0.704%) and sediment (0.0785%) phases [10]. The persistence time in the environment is estimated at 337 hours under standard conditions [10].

Transport studies have demonstrated that 2-(Hexyloxy)ethanol exhibits low volatility from water surfaces, with a Henry's law constant of 4.15 × 10⁻⁸ atm·m³/mole [10]. This low volatility results in extended half-lives for volatilization from surface waters, with model river and lake half-lives of 710.9 days and 7759 days, respectively [10].

Soil transport studies have revealed that 2-(Hexyloxy)ethanol exhibits moderate sorption to soil particles, with a soil adsorption coefficient (Koc) of 10 [10]. This relatively low sorption coefficient indicates high mobility in soil systems and potential for groundwater contamination [12]. Research has shown that adsorption to solid soil phases is possible, but the compound maintains significant mobility in subsurface environments [12].

Transformation Process Research

Transformation process research has identified multiple pathways for the environmental degradation of 2-(Hexyloxy)ethanol. The primary transformation mechanism involves aerobic biodegradation, which accounts for the majority of compound removal in environmental systems [7]. Research has established that the biodegradation process follows first-order kinetics, with degradation rate constants varying based on environmental conditions [13].

Photochemical transformation studies have investigated the potential for photodegradation of 2-(Hexyloxy)ethanol in atmospheric and aquatic environments. Research indicates that the compound undergoes atmospheric oxidation through reaction with hydroxyl radicals, with an estimated atmospheric half-life of 0.406 days under standard conditions [10]. The photodegradation process involves the formation of various oxidation products, including aldehydes and carboxylic acids [10].

Hydrolysis studies have demonstrated that 2-(Hexyloxy)ethanol is not expected to undergo significant hydrolysis in environmental waters due to the absence of readily hydrolyzable functional groups [14]. This chemical stability contributes to the compound's persistence in aquatic environments until biological degradation processes become effective [14].

Advanced oxidation process research has investigated the potential for chemical transformation of 2-(Hexyloxy)ethanol under various oxidative conditions. Studies have shown that the compound can undergo transformation through reaction with strong oxidizing agents, potentially forming explosive peroxides under certain conditions . However, under typical environmental conditions, chemical oxidation is not considered a significant transformation pathway .

Ecological Impact Research Methodologies

Aquatic System Research Models

Aquatic toxicity research has established comprehensive dose-response relationships for 2-(Hexyloxy)ethanol across multiple aquatic species. Studies have determined acute toxicity values for fish, with LC₅₀ values ranging from 100-220 mg/L for 96-hour static tests using Brachydanio rerio [15]. These values indicate moderate acute toxicity to fish species under laboratory conditions.

Aquatic invertebrate studies have focused on Daphnia magna as a representative test organism. Research has established EC₅₀ values of 150 mg/L for 48-hour exposure periods [15]. Chronic toxicity studies have determined no observed effect concentrations (NOEC) of ≥11.6 mg/L for 7-day exposure periods [16]. These findings indicate that 2-(Hexyloxy)ethanol presents moderate risk to aquatic invertebrates at environmentally relevant concentrations.

Algal toxicity studies have utilized Desmodesmus subspicatus and Pseudokirchneriella subcapitata as test organisms. Research has established EC₅₀ values of 70 mg/L for 96-hour growth rate studies and 98 mg/L for 72-hour studies [15]. EC₁₀ values of 9.8 mg/L have been determined for growth rate effects in Pseudokirchneriella subcapitata [16]. These results indicate that algal species represent the most sensitive group among aquatic organisms tested.

Microbial toxicity assessments have utilized the Microtox bioassay system, determining EC₅₀ values of 2100 mg/L for 17-hour exposure periods [15]. These results indicate relatively low toxicity to microbial communities, suggesting that biodegradation processes are unlikely to be significantly inhibited by the presence of 2-(Hexyloxy)ethanol at environmentally relevant concentrations.

Terrestrial System Research Models

Terrestrial ecosystem research has investigated the behavior and effects of 2-(Hexyloxy)ethanol in soil environments. Studies have characterized the compound's sorption behavior in natural soils, determining sorption coefficients (Kd) that vary with soil properties and experimental conditions [17]. Research has demonstrated that sorption coefficients are generally lower under environmental flow conditions compared to static batch experiments [17].

Soil microbial community studies have investigated the impact of 2-(Hexyloxy)ethanol on soil bacterial populations. Research has shown that the compound can be utilized as a carbon source by soil microorganisms, with studies identifying specific bacterial strains capable of metabolizing the compound [8]. The biodegradation process in soil environments involves both aerobic and anaerobic pathways, with aerobic degradation being the predominant mechanism [8].

Plant uptake studies have investigated the potential for 2-(Hexyloxy)ethanol to be absorbed by terrestrial vegetation. Research has demonstrated that the compound's moderate water solubility and log P values suggest potential for plant uptake through root absorption [11]. However, the rapid biodegradation of the compound in soil environments limits the extent of plant exposure under normal environmental conditions [7].

Soil fauna studies have investigated the effects of 2-(Hexyloxy)ethanol on soil invertebrates, including earthworms and soil arthropods. Research has focused on determining no observed effect concentrations (NOECs) for soil-dwelling organisms, though comprehensive terrestrial toxicity data remain limited compared to aquatic studies [18]. The available data suggest that soil organisms may be less sensitive to 2-(Hexyloxy)ethanol exposure than aquatic species.

Sustainable Management Research Approaches

Sustainable management research has focused on developing environmentally responsible approaches for the use and disposal of 2-(Hexyloxy)ethanol. Green chemistry approaches have been investigated for the synthesis of the compound, including the use of microwave-assisted synthesis methods that reduce energy consumption and improve reaction efficiency . Research has demonstrated that microwave-assisted synthesis can achieve optimal conditions at temperatures around 123°C with reaction times as short as 3 minutes, representing significant improvements over conventional heating methods .

Enzymatic catalysis research has explored the use of biological catalysts for the synthesis of 2-(Hexyloxy)ethanol and related compounds. Studies have investigated the use of lipases from Candida antarctica for esterification reactions, demonstrating that enzymatic approaches can operate under mild conditions while generating minimal waste . These biocatalytic approaches represent promising alternatives to traditional chemical synthesis methods.

Supercritical carbon dioxide synthesis methods have been investigated as green alternatives for the production of 2-(Hexyloxy)ethanol. Research has demonstrated that supercritical CO₂ serves as an excellent green solvent for organic synthesis, eliminating the need for organic solvents while providing enhanced mass transfer and selectivity . These methods have shown promising results with yields maintained at 75-90% even at high substrate concentrations .

Waste treatment and recycling research has investigated methods for the recovery and reuse of 2-(Hexyloxy)ethanol from industrial processes. Studies have explored the use of advanced separation techniques, including membrane-based processes and selective adsorption methods, for the recovery of the compound from waste streams [20]. These approaches support the principles of circular economy and resource conservation.

Environmental monitoring and assessment methodologies have been developed to support the sustainable management of 2-(Hexyloxy)ethanol. Research has established Federal Environmental Quality Guidelines (FEQGs) for alcohol ethoxylates in aquatic environments, providing benchmarks for environmental quality assessment [20]. These guidelines serve as tools for pollution prevention, environmental monitoring, and risk management activities [20].

Physical Description

Liquid
COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR.

Color/Form

WATER-WHITE LIQ

XLogP3

1.9

Boiling Point

208.0 °C
208 °C @ 760 MM HG
208.3 °C

Flash Point

195 °F OC
81.7 °C c.c.

Density

0.8894 @ 20 °C/20 °C
Relative density (water = 1): 0.89

LogP

1.86 (LogP)
1.57

Melting Point

-45.1 °C
-45 °C

UNII

7P0O8282NR

GHS Hazard Statements

H302: Harmful if swallowed [Warning Acute toxicity, oral];
H312: Harmful in contact with skin [Warning Acute toxicity, dermal];
H314: Causes severe skin burns and eye damage [Danger Skin corrosion/irritation]

Vapor Pressure

0.15 mmHg
0.05 MM HG @ 20 °C
Vapor pressure, Pa at 20 °C: 7

Pictograms

Irritant

Corrosive;Irritant

Other CAS

112-25-4
31726-34-8

Wikipedia

Ethylene glycol monohexyl ether

Use Classification

EPA Safer Chemical Functional Use Classes -> Surfactants
Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern

Methods of Manufacturing

REACTION OF ETHYLENE OXIDE WITH 1-HEXANOL (PRODUCT IS ISOLATED FROM THE REACTION MIXT BY VACUUM DISTILLATION)

General Manufacturing Information

All other basic organic chemical manufacturing
Ethanol, 2-(hexyloxy)-: ACTIVE

Dates

Last modified: 08-15-2023

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